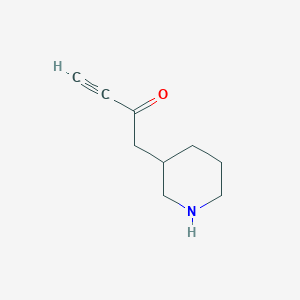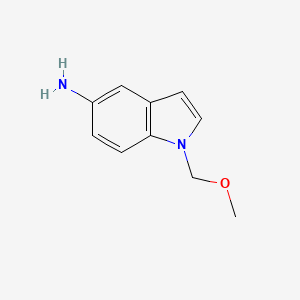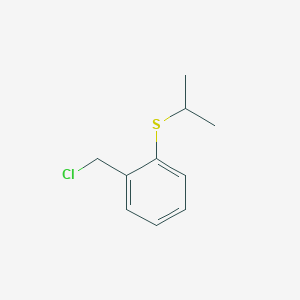![molecular formula C16H29N3O3 B13177063 Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate CAS No. 1303890-65-4](/img/structure/B13177063.png)
Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate: is a compound that belongs to the class of piperidine derivatives. It is known for its role as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in medicinal chemistry and drug development due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents like dichloromethane and reagents such as diisopropylethylamine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: The piperidine ring can be subjected to oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides and conditions involving mild bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives and oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate is used as a building block for synthesizing more complex molecules. Its role as a linker in PROTAC® development is crucial for creating bifunctional molecules that can target and degrade specific proteins .
Biology and Medicine: In biological and medicinal research, this compound is utilized for developing targeted therapies. It helps in the design of drugs that can selectively degrade disease-causing proteins, offering potential treatments for various conditions, including cancer and neurodegenerative diseases .
Industry: In the pharmaceutical industry, this compound is employed in drug discovery and development processes. Its unique properties make it valuable for creating new therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate involves its role as a linker in PROTAC® molecules. These molecules work by binding to a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome . This process effectively reduces the levels of the target protein, providing a therapeutic effect.
Comparison with Similar Compounds
- tert-Butyl 4-amino-1-piperidinecarboxylate
- tert-Butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
- 4-Amino-1-tert-butoxycarbonylpiperidine
Uniqueness: tert-Butyl 4-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate is unique due to its dual piperidine structure, which provides flexibility and stability in PROTAC® molecules. This structural feature enhances its ability to form effective ternary complexes, optimizing the degradation of target proteins .
Properties
CAS No. |
1303890-65-4 |
|---|---|
Molecular Formula |
C16H29N3O3 |
Molecular Weight |
311.42 g/mol |
IUPAC Name |
tert-butyl 4-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19-8-4-12(5-9-19)14(20)18-10-6-13(17)7-11-18/h12-13H,4-11,17H2,1-3H3 |
InChI Key |
UHCAKLUONMKHOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




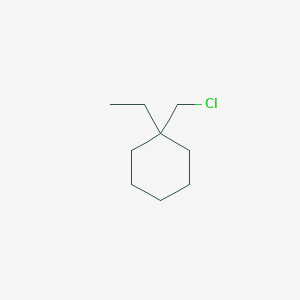
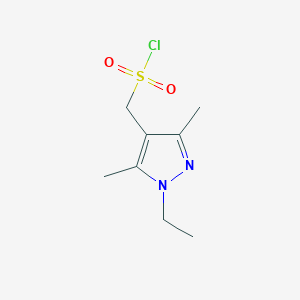

![N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B13177014.png)
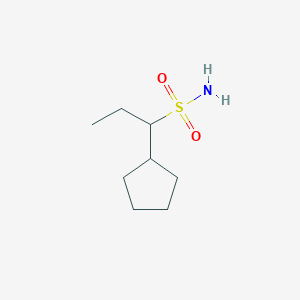
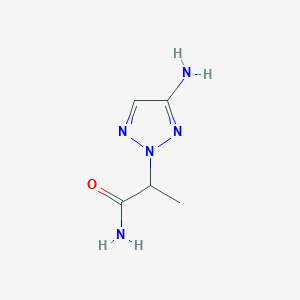
![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13177034.png)
